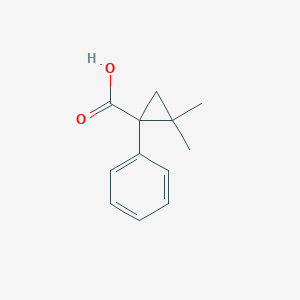

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXTZDYJBKYJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672367 | |

| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-08-3 | |

| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl-Substituted Cyclopropanecarboxylic Acids: Synthesis, Properties, and Pharmaceutical Relevance

This guide provides a comprehensive technical overview of phenyl-substituted cyclopropanecarboxylic acids, with a primary focus on clarifying the identity, synthesis, and applications of compounds related to the query "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid." For researchers, scientists, and professionals in drug development, understanding the nuances of these structures is paramount for leveraging their unique properties.

Clarification of Chemical Identity and CAS Number

Initial database searches for "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid" do not yield a single, definitive Chemical Abstracts Service (CAS) number. This suggests that this specific substitution pattern may be novel, not extensively reported in the literature, or that there may be ambiguity in the nomenclature. However, several closely related and well-documented compounds are of significant interest to the scientific community. This guide will focus on the most relevant of these: 1-Phenylcyclopropane-1-carboxylic acid and 2,2-Dimethylcyclopropanecarboxylic acid , as their structural motifs are central to the query.

-

1-Phenylcyclopropane-1-carboxylic acid : This compound features a phenyl group and a carboxylic acid moiety attached to the same carbon atom of the cyclopropane ring. It is officially registered under CAS Number 6120-95-2 .[1][2]

-

2,2-Dimethylcyclopropanecarboxylic acid : This molecule contains two methyl groups on one carbon and a carboxylic acid on an adjacent carbon of the cyclopropane ring. It is identified by CAS Number 75885-59-5 , among others.[3]

This guide will proceed with a detailed exploration of these two key compounds, providing the in-depth technical information relevant to research and development professionals.

Part I: 1-Phenylcyclopropane-1-carboxylic acid (CAS: 6120-95-2)

This molecule is a valuable building block in medicinal chemistry due to the rigid conformation imparted by the cyclopropane ring, which can be beneficial for optimizing ligand-receptor interactions.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenylcyclopropane-1-carboxylic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White to tan solid powder | [2] |

| Melting Point | 85-87 °C | |

| pKa | 4.30 | [2] |

| Solubility | Very soluble in water | [2] |

Synthesis Protocols

The synthesis of 1-Phenylcyclopropane-1-carboxylic acid has been approached through various methodologies. A prevalent method involves the α-alkylation of a phenylacetonitrile derivative.

This two-step process involves the cyclopropanation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.[4]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

-

Reaction Setup : To a solution of phenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0°C).[5]

-

Cyclopropanation : Add 1,2-dibromoethane to the reaction mixture. A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can be employed to improve reaction efficiency and yield.[4]

-

Reaction Progression : Stir the mixture at a controlled temperature (e.g., 20-35°C or up to 60°C with aqueous NaOH) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4][5]

-

Work-up and Purification : Quench the reaction with a suitable agent (e.g., isopropanol followed by cold water). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid

-

Hydrolysis : Treat the synthesized 1-phenylcyclopropanecarbonitrile with a strong acid, such as concentrated hydrochloric acid, at an elevated temperature (e.g., 110°C) for 2-4 hours.[4]

-

Isolation : Upon cooling, the carboxylic acid product may precipitate. The product can be isolated by filtration and further purified by recrystallization.

Causality in Experimental Choices : The use of a phase-transfer catalyst in the cyclopropanation step is crucial for facilitating the reaction between the aqueous base and the organic substrate, leading to higher yields and shorter reaction times. The choice of a strong acid for hydrolysis ensures the complete conversion of the stable nitrile group to the carboxylic acid.

Caption: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid.

Applications in Drug Discovery

The 1-phenylcyclopropane motif is of interest in medicinal chemistry for its ability to introduce conformational rigidity. This can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective sigma 1 receptor ligands, which have potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[6] The unique steric and electronic properties of the cyclopropane ring can also lead to improved metabolic stability and brain permeability in drug candidates.[4]

Part II: 2,2-Dimethylcyclopropanecarboxylic acid (CAS: 75885-59-5 and related)

This compound and its derivatives are crucial intermediates in the synthesis of a class of synthetic insecticides known as pyrethroids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| IUPAC Name | 2,2-dimethylcyclopropane-1-carboxylic acid | [3] |

Synthesis and Pharmaceutical Relevance

2,2-Dimethylcyclopropanecarboxylic acid derivatives are key components in the synthesis of pyrethroids, such as Permethrin.[7] The synthesis of Permethrin involves the coupling of a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ester with m-phenoxybenzyl alcohol.[7]

The unique structure of the cyclopropane ring in these molecules is essential for their insecticidal activity, as it correctly orients the rest of the molecule to interact with the voltage-gated sodium channels of insect neurons, leading to paralysis and death.[7]

More complex derivatives, such as (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates, have been discovered as potent and selective inhibitors of aggrecanases.[8] These enzymes are implicated in the cartilage degradation observed in osteoarthritis, making these cyclopropane-containing compounds promising candidates for the development of disease-modifying osteoarthritis drugs.[8] The incorporation of the dimethyl-phenyl-cyclopropane scaffold was found to enhance selectivity over other metalloproteinases.[8]

Caption: Role in Pyrethroid Synthesis.

Concluding Remarks for the Research Professional

-

1-Phenylcyclopropane-1-carboxylic acid serves as a valuable scaffold for introducing conformational rigidity, a key strategy in modern medicinal chemistry for enhancing selectivity and potency.

-

2,2-Dimethylcyclopropanecarboxylic acid and its derivatives are foundational to the synthesis of important agrochemicals and have inspired the design of novel therapeutics, such as aggrecanase inhibitors.

The synthesis protocols and physicochemical data presented herein offer a solid foundation for researchers looking to incorporate these unique cyclopropane motifs into their drug discovery programs. The inherent strain and unique electronic properties of the cyclopropane ring continue to make it an attractive component for the design of novel bioactive molecules.

References

-

Matrix Fine Chemicals. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2. [Link]

-

PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

-

Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed. [Link]

-

Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]

-

Wikipedia. Permethrin. [Link]

Sources

- 1. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]

- 2. 1-Phenyl-1-cyclopropanecarboxylic acid(6120-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permethrin - Wikipedia [en.wikipedia.org]

- 8. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of a Strained Ring: A Technical Guide to the Discovery and History of Cyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. This guide delves into the rich history of cyclopropanecarboxylic acids, tracing their journey from initial discovery and early synthetic struggles to their current status as a privileged scaffold in drug design. We will explore the evolution of synthetic methodologies, from classical approaches to modern, efficient protocols, and examine the profound impact of the cyclopropyl moiety on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document serves as a comprehensive resource for researchers, providing not only a historical narrative but also practical, in-depth technical insights into the synthesis and application of these remarkable molecules.

The Dawn of the Three-Membered Ring: From Cyclopropane to its Carboxylic Acid

The story of cyclopropanecarboxylic acid is intrinsically linked to the discovery of its parent hydrocarbon, cyclopropane. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium.[1] This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry.

Just a few years later, in 1884, the focus shifted to the functionalization of this novel ring system. William Henry Perkin Jr., a prominent figure in organic chemistry, achieved a seminal synthesis of a cyclopropane derivative. While his broader work on alicyclic compounds is well-documented, his contributions to the synthesis of cyclopropane derivatives laid the groundwork for future explorations.[2] One of the earliest documented methods for the preparation of cyclopropanecarboxylic acid itself involves the hydrolysis of cyclopropyl cyanide. This nitrile is accessible through the base-induced cyclization of 4-chlorobutyronitrile, a process that became a cornerstone for laboratory-scale synthesis for many years.[3]

Charting the Synthetic Landscape: An Evolution of Methodologies

The journey from early, often low-yielding, synthetic routes to the efficient and scalable methods available today reflects the broader advancements in organic synthesis. The historical and modern approaches to the synthesis of cyclopropanecarboxylic acids are a testament to the ingenuity of chemists in taming this strained ring system.

Foundational Syntheses: The Classical Era

The early syntheses of cyclopropanecarboxylic acid, while historically significant, were often hampered by harsh reaction conditions and limited substrate scope.

-

From γ-Halogenated Precursors: The most enduring classical method, detailed in a 1944 publication in Organic Syntheses, involves the intramolecular cyclization of γ-chlorobutyronitrile in the presence of a strong base, followed by hydrolysis of the resulting cyclopropyl cyanide.[4] This two-step, one-pot procedure provided a reliable, albeit moderately yielding, route to the desired acid.

-

Malonic Ester Synthesis: Another foundational approach, pioneered in principle by Perkin's work, utilizes the reaction of a malonic ester with a 1,2-dihaloethane. The resulting cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield cyclopropanecarboxylic acid.

-

From γ-Butyrolactone (GBL): Industrial-scale production often turns to more readily available and cost-effective starting materials. γ-Butyrolactone (GBL) has emerged as a key precursor. The process typically involves the ring-opening of GBL with a hydrogen halide to form a 4-halobutyric acid, which is then esterified. The subsequent intramolecular cyclization of the ester, often facilitated by a strong base, yields the cyclopropanecarboxylate ester, which can be hydrolyzed to the final acid.[1]

The Modern Synthesis Toolkit: Efficiency and Versatility

Contemporary organic synthesis offers a diverse array of powerful methods for the construction of the cyclopropane ring, providing greater efficiency, stereocontrol, and functional group tolerance.

-

The Favorskii Rearrangement: This powerful reaction provides a route to carboxylic acid derivatives from α-halo ketones. In the context of cyclopropanecarboxylic acid synthesis, the rearrangement of a suitable cyclic α-halo ketone can lead to a ring contraction, yielding the desired cyclopropane derivative.[5][6]

-

Simmons-Smith Cyclopropanation: A cornerstone of modern cyclopropane synthesis, the Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of cyclopropanecarboxylic acid, this reaction can be applied to acrylic acid or its esters, providing a direct route to the cyclopropyl scaffold.[7] The reaction is known for its stereospecificity, preserving the geometry of the starting alkene in the product.

-

Transition Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, particularly those based on rhodium and copper, with diazo compounds has revolutionized cyclopropane synthesis. These methods offer high levels of stereocontrol and are compatible with a wide range of functional groups.

Table 1: Comparison of Key Synthetic Methodologies for Cyclopropanecarboxylic Acid

| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| From γ-Chlorobutyronitrile | γ-Chlorobutyronitrile | Strong base (e.g., NaNH2), H3O+ | Well-established, one-pot potential | Use of strong, hazardous bases |

| Malonic Ester Synthesis | Malonic ester, 1,2-dihaloethane | Base, H3O+, heat | Good for substituted derivatives | Multi-step, potential for side reactions |

| From γ-Butyrolactone | γ-Butyrolactone | HX, Alcohol, Base, H3O+ | Cost-effective for large scale | Multi-step, requires careful control |

| Favorskii Rearrangement | α-Halo cyclic ketone | Base | Ring contraction, forms complex structures | Substrate-specific, can have rearrangements |

| Simmons-Smith Reaction | Alkene (e.g., acrylate) | CH2I2, Zn(Cu) | Stereospecific, good functional group tolerance | Stoichiometric use of zinc, can be expensive |

The Cyclopropyl Moiety in Drug Design: A Small Ring with a Big Impact

The incorporation of a cyclopropane ring, and specifically the cyclopropanecarboxylic acid motif, into drug candidates has become a powerful strategy in medicinal chemistry. The unique structural and electronic properties of this small ring can profoundly and beneficially influence a molecule's biological activity.

Structural and Conformational Advantages

The rigid, three-dimensional nature of the cyclopropane ring imparts a degree of conformational constraint on a molecule. This can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein. This pre-organization reduces the entropic penalty of binding, often resulting in increased potency.

Metabolic Stability

The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can lead to increased metabolic stability, a longer in vivo half-life, and improved pharmacokinetic profiles of drug candidates.

Modulation of Physicochemical Properties

The cyclopropane ring can also be used to fine-tune the physicochemical properties of a drug molecule, such as its lipophilicity and acidity. The introduction of this small carbocycle can modulate a drug's ability to cross cell membranes and interact with its biological target.

Case Studies: Cyclopropanecarboxylic Acids in Modern Medicine

The theoretical advantages of the cyclopropyl group are borne out in a number of successful therapeutic agents.

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin features a cyclopropyl group attached to the nitrogen at the N-1 position of the quinolone core. This cyclopropyl substituent is crucial for its potent antibacterial activity, as it enhances the drug's inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10][11]

-

Tranylcypromine: This monoamine oxidase inhibitor (MAOI) used in the treatment of depression has a cyclopropylamine structure. The rigid cyclopropane ring is thought to contribute to its potent and irreversible inhibition of MAO, leading to increased levels of neurotransmitters in the brain.[12][13][14][15][16]

-

Boceprevir: An antiviral drug used in the treatment of hepatitis C, boceprevir contains a cyclopropanecarboxamide moiety. This group plays a key role in the drug's ability to bind to and inhibit the NS3/4A serine protease of the hepatitis C virus, an enzyme essential for viral replication.[17][18][19][20][21]

-

Tasimelteon: This melatonin receptor agonist, used to treat non-24-hour sleep-wake disorder, incorporates a cyclopropane ring in its side chain. This structural feature contributes to its high affinity and selectivity for the MT1 and MT2 melatonin receptors.[22][23][24][25][26]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile (Adapted from Organic Syntheses, 1944)

WARNING: This procedure involves the use of sodium amide, which is a highly reactive and hazardous substance. Appropriate safety precautions must be taken.

Materials:

-

γ-Chlorobutyronitrile

-

Sodium amide

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of sodium amide in anhydrous diethyl ether is prepared.

-

γ-Chlorobutyronitrile is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The reaction mixture is cooled in an ice bath, and water is cautiously added to decompose the excess sodium amide.

-

The ether layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid.

-

The acidified aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude cyclopropyl cyanide is then hydrolyzed by refluxing with aqueous hydrochloric acid.

-

After cooling, the cyclopropanecarboxylic acid is extracted with diethyl ether.

-

The ether extract is dried and the solvent removed to yield the crude product, which can be further purified by distillation.

Conclusion and Future Perspectives

From its humble beginnings as a laboratory curiosity, cyclopropanecarboxylic acid and its derivatives have become indispensable tools in the arsenal of the synthetic and medicinal chemist. The historical evolution of its synthesis mirrors the progress of organic chemistry as a whole, moving from challenging, low-yielding procedures to elegant and efficient modern methodologies. The unique properties conferred by the cyclopropane ring—conformational rigidity, metabolic stability, and the ability to modulate physicochemical parameters—ensure its continued prominence in the design of novel therapeutics. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can anticipate that the small, strained ring of cyclopropanecarboxylic acid will continue to play a significant role in the development of the medicines of tomorrow.

References

- Freund, A. (1882). Über Trimethylen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 3(1), 625-635.

-

Tranylcypromine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

- Process for the preparation of cyclopropane carboxylic acids and esters. (1974). Google Patents.

-

Ciprofloxacin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Tasimelteon. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Boceprevir. (2008). Drugs in R&D, 9(4), 259-264.

- Gassman, P. G., & van Bergen, T. J. (1973). A new, general method for the synthesis of indoles. Journal of the American Chemical Society, 95(2), 590-591.

-

Cyclopropanecarboxylic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Tranylcypromine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). [Video]. YouTube. [Link]

-

What is the mechanism of Boceprevir? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Ciprofloxacin. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Tasimelteon. (2018, September 20). New Drug Approvals. Retrieved from [Link]

-

Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gassman Indole Synthesis. (2021, May 6). ResearchGate. Retrieved from [Link]

-

Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study. (2025, August 7). ResearchGate. Retrieved from [Link]

- Jackson, S. K., Karadeolian, A., Driega, A. B., & Kerr, M. A. (2008). Stereodivergent methodology for the synthesis of complex pyrrolidines. Journal of the American Chemical Society, 130(12), 4196-4201.

-

Tranylcypromine (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]

- Asymmetric Cyclopropan

- McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36.

-

What is the mechanism of Ciprofloxacin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Boceprevir. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(1), 1.

- Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447.

-

Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. (2020). ResearchGate. Retrieved from [Link]

-

The Mind-Blowing Gassman Indole Synthesis. (2020, April 9). [Video]. YouTube. [Link]

-

What is the mechanism of Tranylcypromine Sulfate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Tranylcypromine. (2020, April 8). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

-

Tasimelteon. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. (2018, December 18). [Video]. YouTube. [Link]

-

About ciprofloxacin. (2022, March 29). NHS. Retrieved from [Link]

-

The Simmons-Smith Reaction & Cyclopropanation. (2023, October 8). [Video]. YouTube. [Link]

-

2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

What is Boceprevir used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

- Chang, M. H., & Jung, E. (2012). Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical therapeutics, 34(9), 1809–1824.

- A new mechanism for the Favorskii rearrangement. (2005). Organic & Biomolecular Chemistry, 3(19), 3465-3472.

Sources

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]

- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 10. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. About ciprofloxacin - NHS [nhs.uk]

- 12. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 14. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 16. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 19. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. What is Boceprevir used for? [synapse.patsnap.com]

- 21. Boceprevir: a protease inhibitor for the treatment of hepatitis C [pubmed.ncbi.nlm.nih.gov]

- 22. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. newdrugapprovals.org [newdrugapprovals.org]

- 24. researchgate.net [researchgate.net]

- 25. Tasimelteon - Wikipedia [en.wikipedia.org]

- 26. Tasimelteon | MT Receptor | Melatonin Receptor | TargetMol [targetmol.com]

Methodological & Application

Application Notes & Protocols: Enantioselective Preparation of Cilastatin Precursor S-(+)-2,2-dimethylcyclopropanecarboxylic Acid

Introduction: The Significance of S-(+)-2,2-dimethylcyclopropanecarboxylic Acid

S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a critical chiral building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate for the side chain of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor, an enzyme that would otherwise rapidly degrade the powerful carbapenem antibiotic, imipenem.[2] By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, prolonging its therapeutic effect.[2]

The biological activity of Cilastatin is intrinsically linked to its stereochemistry, which necessitates the use of the optically pure (S)-enantiomer of its 2,2-dimethylcyclopropanecarboxylic acid precursor.[3] Consequently, the development of efficient, scalable, and robust methods to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric purity is a paramount concern for researchers and professionals in drug development and manufacturing.

This document provides a detailed guide to the primary strategies for preparing this vital precursor: the synthesis of a racemic mixture followed by highly efficient chiral resolution techniques. We will explore both classical diastereomeric salt crystallization and modern biocatalytic kinetic resolution, offering field-proven insights and step-by-step protocols.

Strategic Approaches to Enantiopure Synthesis

Obtaining a single enantiomer of a chiral molecule like 2,2-dimethylcyclopropanecarboxylic acid can be approached via two fundamental strategies: Asymmetric Synthesis or Chiral Resolution.

-

Asymmetric Synthesis: This "direct" approach utilizes chiral catalysts or auxiliaries to guide the reaction towards the formation of the desired S-(+) enantiomer, minimizing the production of the unwanted R-(-) enantiomer.[4][5] While elegant and potentially very efficient, developing a novel asymmetric synthesis can be a complex and resource-intensive endeavor.

-

Chiral Resolution: This strategy involves the initial synthesis of a racemic (50:50) mixture of both enantiomers, which is generally a more straightforward process.[6] The subsequent, crucial step is the separation of this mixture into its individual enantiomeric components.[6][7] This guide will focus on two highly effective resolution methods due to their proven applicability and scalability.

Caption: Overview of synthetic routes to an enantiopure compound.

Protocol I: Synthesis of Racemic 2,2-dimethylcyclopropanecarboxylic Acid

The foundational step for any resolution-based approach is the reliable synthesis of the racemic acid. A common and effective method involves the cyclopropanation of 2-methylpropenoic acid (methacrylic acid) or its esters.[1]

Principle of the Reaction

This synthesis proceeds via an initial esterification of 2-methylbutenoic acid, followed by a cyclopropanation reaction using a zinc-copper couple and dibromomethane, and finally hydrolysis to yield the racemic carboxylic acid.[1] The zinc-copper couple is essential for the formation of the organozinc carbene intermediate required for the cyclopropanation of the alkene.

Caption: Workflow for the synthesis of racemic DMCPA.

Experimental Protocol

Materials:

-

2-methylbutenoic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Zinc powder

-

Copper(I) chloride

-

Acetyl chloride

-

Dibromomethane

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbutenoic acid in an excess of anhydrous ethanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl ester with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Catalyst Preparation: Prepare the zinc-copper couple by stirring zinc powder with a solution of copper(I) chloride in dilute acid, followed by washing with water and acetone, and drying under vacuum.

-

Cyclopropanation: To a suspension of the activated zinc-copper couple in diethyl ether, add a solution of the ethyl ester from step 1 and dibromomethane. A small amount of acetyl chloride can be used as a catalyst.[1] The reaction is often initiated with gentle heating and then proceeds exothermically. Maintain the reaction temperature with a water bath. Stir until the reaction is complete (monitored by GC or TLC).

-

Workup and Hydrolysis: Quench the reaction by carefully adding saturated ammonium chloride solution. Filter the mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. To the crude racemic ethyl ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.[8]

-

Isolation: After hydrolysis is complete, cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2. The racemic 2,2-dimethylcyclopropanecarboxylic acid will precipitate or can be extracted with an organic solvent. Dry the solvent and remove it under reduced pressure to yield the racemic product. The overall yield for this multi-step process is reported to be around 44%.[1]

Protocol II: Chiral Resolution

With the racemic acid in hand, the next step is to separate the S-(+) and R-(-) enantiomers. We present two robust methods.

Method A: Diastereomeric Salt Crystallization

Principle: This classic resolution technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base.[6][7] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7] Once separated, the desired salt is treated with acid to liberate the enantiopure carboxylic acid.

Resolving Agent: L-carnitine oxalate has been shown to be an effective resolving agent for this purpose.[1]

Procedure:

-

Acid Chloride Formation: Convert the racemic 2,2-dimethylcyclopropanecarboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride.[1][9] This is typically done in an inert solvent under reflux, followed by distillation to purify the acid chloride.

-

Salt Formation: React the racemic acid chloride with the chiral resolving agent, L-carnitine oxalate, in a suitable solvent.[1]

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the desired S-(+)-acid will preferentially crystallize out of the solution due to lower solubility. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation and Hydrolysis: Collect the crystals by filtration. One or two recrystallizations may be necessary to achieve high diastereomeric purity. Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to hydrolyze the salt and precipitate the S-(+)-2,2-dimethylcyclopropanecarboxylic acid.

-

Purification: Filter the solid acid, wash with cold water, and dry under vacuum. A reported yield for the resolved (S)-acid using this method is 16.7%.[1]

Method B: Enzymatic Kinetic Resolution

Principle: This method leverages the high stereoselectivity of enzymes, specifically lipases, to differentiate between the two enantiomers of a substrate. In this case, racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) is used as the substrate. The lipase selectively catalyzes the hydrolysis of one enantiomer (the S-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) largely unreacted.[1][10] This results in a mixture of S-(+)-acid and R-(-)-ester, which are easily separated due to their different chemical properties (acid vs. ester).

Enzyme of Choice: Novozym 435, an immobilized lipase from Candida antarctica, has demonstrated high activity and enantioselectivity for this transformation.[1][10]

Caption: Workflow for enzymatic kinetic resolution.

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (pH ~7.2). To improve the solubility of the substrate, a co-solvent like N,N-dimethylformamide (DMF) can be added.[10]

-

Substrate and Enzyme Addition: Add the racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) and the lipase (Novozym 435) to the buffer solution.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for an extended period (e.g., 56-64 hours).[1][10] The reaction progress should be monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product.

-

Separation: Once the reaction has reached approximately 45-50% conversion (the theoretical maximum for a perfect kinetic resolution), stop the reaction. Filter off the immobilized enzyme, which can often be reused.[1]

-

Extraction: Extract the unreacted R-(-)-ester with an organic solvent (e.g., diethyl ether). Then, acidify the remaining aqueous layer to a pH of ~2 with HCl.

-

Product Isolation: Extract the S-(+)-acid from the acidified aqueous layer using an organic solvent. Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.

Comparative Data for Enzymatic Resolution

The following table summarizes optimized conditions and results reported for the enzymatic resolution using Novozym 435.[1][10]

| Parameter | Optimized Value | Reference |

| Enzyme | Novozym 435 | [1][10] |

| Substrate (DMCPE) Conc. | 65 mmol/L | [1][10] |

| Enzyme Dosage | 16 g/L | [1] |

| Co-Solvent | 15% (v/v) DMF | [10] |

| Buffer pH | 7.2 | [1][10] |

| Temperature | 30°C | [1][10] |

| Reaction Time | 56 - 64 h | [1][10] |

| Result: Yield | 45.6% - 49.0% | [1][10] |

| Result: Enantiomeric Excess (e.e.) | 98.7% - 99.2% | [1][10] |

Characterization and Quality Control

Confirmation of the final product's identity, purity, and stereochemistry is critical.

-

Structural Confirmation:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

FTIR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the carboxylic acid).

-

-

Purity Analysis:

-

GC/HPLC: To determine the chemical purity of the final product.

-

-

Stereochemical Analysis:

-

Chiral HPLC or GC: The most definitive method to determine the enantiomeric excess (e.e.) by separating and quantifying the two enantiomers.

-

Polarimetry: Measurement of the specific optical rotation ([α]D). The S-(+)-enantiomer will rotate plane-polarized light in a positive direction. For example, a value of [α]D²⁰ = +27.5 (c=1.0, DMSO) has been reported, although the sign can be solvent-dependent.[1]

-

Conclusion

The preparation of enantiomerically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a well-established process that is fundamental to the synthesis of Cilastatin. While diastereomeric salt crystallization remains a viable, traditional method, the use of enzymatic kinetic resolution offers significant advantages in terms of efficiency, environmental impact ("green chemistry"), and achieving exceptionally high enantiomeric excess. The choice of method will depend on factors such as available equipment, scale, cost considerations, and regulatory requirements. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this vital pharmaceutical precursor.

References

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2015). ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- US Patent US4229593A: Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. Google Patents.

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Cilastatin | C16H26N2O5S. PubChem. Available at: [Link]

-

Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. (2014). SpringerLink. Available at: [Link]

-

An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor. Semantic Scholar. Available at: [Link]

-

Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). PubMed Central. Available at: [Link]

-

Enantioselective Synthesis. OpenStax. Available at: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Available at: [Link]

-

Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in synthesizing this valuable compound.

Overview of Synthetic Strategies

The synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid can be approached through several key pathways. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. The two most prevalent strategies are:

-

Phase-Transfer Catalyzed (PTC) Alkylation of Phenylacetonitrile: This is a robust and scalable method that involves the cyclopropanation of phenylacetonitrile with a suitable 1,2-dihaloethane derivative under phase-transfer conditions, followed by hydrolysis of the resulting nitrile.

-

Simmons-Smith and Related Cyclopropanations: These methods involve the reaction of a styrene derivative with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.

This guide will focus primarily on the PTC approach due to its reliability and scalability, while also providing insights into Simmons-Smith type reactions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.

Low or No Yield of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane (Intermediate)

Q1: I am getting a very low yield, or no desired product, in the phase-transfer catalyzed cyclopropanation of phenylacetonitrile. What are the likely causes?

A1: Low or no yield in this step can be attributed to several factors. Let's break down the potential culprits:

-

Ineffective Phase-Transfer Catalyst: The choice and quality of the phase-transfer catalyst are critical.

-

Causality: The catalyst's role is to transport the deprotonated phenylacetonitrile (anion) from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[1] If the catalyst is inefficient, this transport is hindered, and the reaction will not proceed.

-

Troubleshooting:

-

Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction.[2] Other quaternary ammonium salts like tetrabutylammonium iodide or Aliquat 336 can also be effective.[2][3]

-

Catalyst "Poisoning": If you are using a dihaloalkane with iodide as a leaving group, the iodide formed can sometimes "poison" the catalyst by forming a tight ion pair, reducing its efficacy.[4] Consider using 1,2-dibromoethane instead of 1,2-diiodoethane.

-

Catalyst Concentration: Ensure you are using a sufficient catalytic amount, typically 1-5 mol%.

-

-

-

Poor Stirring/Agitation: In a biphasic system, the interfacial area where the reaction initiates is crucial.

-

Causality: Inadequate mixing leads to a small interfacial area, limiting the deprotonation of phenylacetonitrile by the aqueous base and the subsequent transfer of the anion by the catalyst.[1]

-

Troubleshooting:

-

Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture. A magnetic stir bar may not be sufficient for larger scale reactions. The rate of many PTC reactions is directly proportional to the stirring speed.[5]

-

-

-

Incorrect Base Concentration: The concentration of the aqueous sodium hydroxide (or potassium hydroxide) solution is a key parameter.

-

Causality: A concentration that is too low will not be effective in deprotonating the phenylacetonitrile (pKa ≈ 22). A concentration that is too high can lead to side reactions, such as hydrolysis of the nitrile or the alkylating agent.

-

Troubleshooting:

-

A 50% (w/w) aqueous sodium hydroxide solution is often a good starting point. Some studies suggest that 60-75% aqueous KOH can improve yields and reduce side reactions in similar alkylations.[6]

-

-

-

Side Reactions of the Alkylating Agent: 1,2-dihaloethanes can undergo elimination reactions under strongly basic conditions.

-

Causality: Instead of participating in the desired alkylation, the dihaloalkane can be dehydrohalogenated to form vinyl halides, which are less reactive or can polymerize.

-

Troubleshooting:

-

Maintain a controlled temperature. The reaction is often started at room temperature, but cooling may be necessary if a significant exotherm is observed.

-

Consider the slow addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.

-

-

Formation of Byproducts in the Cyclopropanation Step

Q2: I am observing significant byproduct formation in my PTC reaction. What are these byproducts and how can I avoid them?

A2: The most common byproducts in the PTC alkylation of phenylacetonitrile are the result of dialkylation or elimination reactions.

-

Dialkylation Product (1,3-dicyano-1,3-diphenylpropane):

-

Causality: This can occur if the initially formed monohalo intermediate reacts with another molecule of deprotonated phenylacetonitrile before cyclization.

-

Troubleshooting:

-

Stoichiometry: Use a slight excess of the 1,2-dihaloethane (e.g., 1.1-1.5 equivalents) to favor the initial alkylation and subsequent intramolecular cyclization.

-

Slow Addition: Adding the phenylacetonitrile slowly to the mixture of base, catalyst, and dihaloalkane can help to minimize its concentration and disfavor the intermolecular reaction.

-

-

-

Elimination Products (e.g., vinyl bromide):

-

Causality: As mentioned previously, strong bases can induce the elimination of HX from the 1,2-dihaloethane.

-

Troubleshooting:

-

Temperature Control: Keep the reaction temperature as low as reasonably possible while maintaining a good reaction rate.

-

Choice of Base: While a strong base is necessary, switching from NaOH to K2CO3, although less common for this specific reaction, can sometimes reduce elimination, but may require a different solvent system.

-

-

Low Yield in the Hydrolysis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane

Q3: The hydrolysis of my cyclopropyl nitrile to the carboxylic acid is giving a low yield. What can I do to improve this?

A3: The hydrolysis of nitriles, especially sterically hindered ones, can be challenging. Both acidic and basic conditions can be employed, and each has its own set of potential issues.

-

Acidic Hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄):

-

Causality: Incomplete hydrolysis is a common issue. The reaction proceeds through an amide intermediate, and forcing the reaction to completion can require harsh conditions, which may lead to decomposition of the desired product.[7][8]

-

Troubleshooting:

-

Reaction Time and Temperature: Ensure you are refluxing for a sufficient amount of time. Monitoring the reaction by TLC or GC is crucial.

-

Acid Concentration: A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, is typically used. You may need to optimize the acid concentration.

-

Work-up: After hydrolysis, the carboxylic acid needs to be extracted from the acidic aqueous solution. Ensure you are using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions to maximize recovery.

-

-

-

Basic Hydrolysis (e.g., refluxing with aqueous NaOH or KOH):

-

Causality: The initial product of basic hydrolysis is the carboxylate salt. Incomplete hydrolysis can occur, and the work-up is critical to obtaining the final carboxylic acid.[9]

-

Troubleshooting:

-

Reaction Conditions: Refluxing with a concentrated solution of NaOH or KOH is necessary. The addition of a co-solvent like ethanol can sometimes improve the solubility of the nitrile and increase the reaction rate.

-

Work-up: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.[7] Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the product. The precipitated acid can then be filtered or extracted.

-

-

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for the PTC cyclopropanation step?

A4: For the PTC alkylation of phenylacetonitrile, a non-polar or moderately polar aprotic solvent is generally preferred. Toluene is a common and effective choice. Dichloromethane (DCM) can also be used. The key is to have a solvent that dissolves the phenylacetonitrile and the alkylating agent but is immiscible with the aqueous base.

Q5: How can I best purify the final 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid?

A5: Purification of the final carboxylic acid can typically be achieved by a combination of techniques:

-

Extraction: After acidification of the hydrolysis mixture, the carboxylic acid can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help to remove residual water and inorganic salts.

-

Crystallization: This is often the most effective method for obtaining a highly pure product. The crude carboxylic acid can be dissolved in a suitable hot solvent (e.g., a mixture of toluene and hexanes, or aqueous ethanol) and allowed to cool slowly to form crystals.

-

Distillation: If the carboxylic acid is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[10]

Q6: What are the main safety precautions I should take during this synthesis?

A6: Several reagents used in this synthesis require careful handling:

-

1,2-Dibromoethane: This is a toxic and carcinogenic substance.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Concentrated Acids and Bases: These are corrosive and should be handled with care, using appropriate PPE. The addition of acid to the basic hydrolysis mixture should be done slowly and with cooling, as it is an exothermic process.

-

Diethylzinc (if used for Simmons-Smith): This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane via Phase-Transfer Catalysis

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and toluene (5 mL per gram of phenylacetonitrile).

-

Add tetrabutylammonium bromide (TBAB) (0.03 eq).

-

With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyano-2,2-dimethyl-1-phenylcyclopropane. This can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane to 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid

-

To a round-bottom flask, add the crude 1-cyano-2,2-dimethyl-1-phenylcyclopropane (1.0 eq) and a mixture of concentrated sulfuric acid (3.0 eq) and water (10 mL per gram of nitrile).

-

Heat the mixture to reflux (around 110-120 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture in an ice bath and slowly add it to a beaker of crushed ice.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexanes).

Visualizations

Reaction Workflow: PTC Synthesis

Caption: Workflow for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid via PTC.

Troubleshooting Decision Tree: Low Yield in Cyclopropanation

Caption: Decision tree for troubleshooting low yield in the PTC cyclopropanation step.

References

Sources

- 1. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sciforum.net [sciforum.net]

- 12. 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid | C7H10O3 | CID 179449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize byproduct formation, and ensure the highest purity of your final product.

Introduction: Navigating the Synthetic Landscape

2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid is a key structural motif in various pharmaceuticals and agrochemicals. Its synthesis, while achievable through several routes, is often accompanied by the formation of specific byproducts that can complicate purification and reduce overall yield. This guide will dissect the most common synthetic pathways and provide a detailed analysis of the side reactions, their mechanistic origins, and field-proven strategies for their mitigation.

Troubleshooting Guides & FAQs by Synthetic Route

We will explore the common challenges and solutions for the three primary synthetic strategies used to prepare 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid and its precursors.

Route 1: Cyclopropanation of α-Methylstyrene

This is a widely employed method that involves the direct addition of a carbene or carbenoid to the double bond of α-methylstyrene. The two most common variations are the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazoacetates.

Diagram: Key Synthetic Routes to the Precursor Ester

Caption: Common methods for the cyclopropanation of α-methylstyrene.

Frequently Asked Questions (FAQs):

Q1: I am observing significant amounts of diethyl maleate and diethyl fumarate in my rhodium-catalyzed cyclopropanation of α-methylstyrene with ethyl diazoacetate. What is causing this and how can I prevent it?

A1: The formation of diethyl maleate and fumarate is a classic example of carbene dimerization. This occurs when the highly reactive rhodium-carbene intermediate, instead of reacting with the α-methylstyrene, reacts with another molecule of ethyl diazoacetate or another carbene intermediate.

-

Causality: This side reaction is often exacerbated by a high local concentration of the diazo compound. If the rate of addition of ethyl diazoacetate is too fast, the carbene has a higher probability of encountering another carbene or diazo molecule before it can react with the alkene.

-

Troubleshooting Protocol:

-

Slow Addition of Diazoacetate: The most effective way to minimize dimerization is to add the ethyl diazoacetate to the reaction mixture containing the α-methylstyrene and the rhodium catalyst very slowly. The use of a syringe pump for controlled, slow addition over several hours is highly recommended.

-

Maintain Low Diazo Concentration: Ensure that the concentration of the diazo compound in the reaction vessel remains low at all times.

-

Optimize Temperature: While the reaction is typically run at room temperature, slightly lowering the temperature may help to control the reaction rate and reduce dimerization, although this may also slow down the desired cyclopropanation.

-

Q2: My Simmons-Smith reaction with α-methylstyrene is sluggish and I'm getting a complex mixture of byproducts, including some that appear to be polymeric. What's going on?

A2: A sluggish Simmons-Smith reaction and the formation of polymeric material can often be attributed to the quality of the zinc-copper couple and the presence of moisture. Additionally, certain solvents can hinder the reaction and promote side reactions.

-

Causality: The Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is sensitive to moisture and its formation requires an active zinc surface. In the presence of certain basic solvents, the reactivity of the carbenoid can be reduced, leading to the formation of byproducts like methane, ethane, ethylene, and polymethylene.[1]

-

Troubleshooting Protocol:

-

Activate the Zinc: Ensure your zinc-copper couple is freshly prepared and highly active. You can activate zinc dust by washing it with dilute HCl, followed by water, ethanol, and then ether, and finally drying it under vacuum.

-

Strict Anhydrous Conditions: Use rigorously dried solvents (diethyl ether or dichloromethane are common choices) and perform the reaction under an inert atmosphere (nitrogen or argon).

-

Avoid Protic and Highly Coordinating Solvents: Do not use protic solvents like alcohols. Avoid strongly coordinating basic solvents such as tetrahydrofuran (THF) or triethylamine, as they can reduce the reactivity of the Simmons-Smith reagent.[1]

-

Q3: I've noticed a chlorinated byproduct in my product mixture after workup of a reaction involving a cyclopropane ester. How is this possible?

A3: The cyclopropane ring, especially when activated by donor and acceptor groups, can be susceptible to ring-opening under acidic conditions, particularly with Lewis acids.

-

Causality: If your reaction mixture or workup conditions involve strong Lewis acids (e.g., SnCl₄, TiCl₄, or even ZnI₂ which is a byproduct of the Simmons-Smith reaction), the cyclopropane ring can open to form a carbocation intermediate.[2] This intermediate can then be trapped by a chloride ion (from chlorinated solvents or other sources) to yield a chlorinated byproduct. For a related compound, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, reaction with SnCl₄ or TiCl₄ leads to a chlorinated ring-opened product.[2]

-

Troubleshooting Protocol:

-

Neutral or Mildly Basic Workup: During the workup, avoid acidic washes if possible. Use saturated aqueous sodium bicarbonate or ammonium chloride to quench the reaction.

-

Scavenge Lewis Acids: In a Simmons-Smith reaction, the byproduct is the Lewis acid zinc iodide (ZnI₂). To mitigate its effects, you can add a scavenger like pyridine at the end of the reaction.

-

Solvent Choice: Be mindful of using chlorinated solvents if strong Lewis acids are present, as they can act as a chloride source.

-

Route 2: Phase-Transfer Catalysis (PTC)

This method often involves the reaction of a precursor with an active methylene group, such as phenylacetonitrile, with a suitable dihaloalkane in a biphasic system with a base and a phase-transfer catalyst.

Diagram: Phase-Transfer Catalysis Cycle

Caption: Simplified PTC cycle for cyclopropane synthesis.

Frequently Asked Questions (FAQs):

Q4: I am attempting a PTC synthesis of the nitrile precursor to my target acid, but I am observing significant amounts of a vinyl bromide byproduct. What is the cause?

A4: The formation of a vinyl bromide suggests a dehydrohalogenation side reaction of your alkylating agent, which is competing with the desired dialkylation.

-

Causality: The strong base used in PTC (e.g., concentrated NaOH) can not only deprotonate your active methylene compound but also promote the elimination of HBr from the dihaloalkane, especially if the alkylating agent has a hydrogen atom beta to a halogen. In the synthesis of fenbuconazole, dehydrochlorination of p-chlorophenethyl chloride to a styrene derivative is a noted side reaction under PTC conditions.[3]

-

Troubleshooting Protocol:

-

Choice of Base: While strong bases are needed, using a slightly weaker or sterically hindered base might favor nucleophilic substitution over elimination. However, this may also slow down the desired reaction. A careful balance is needed.

-

Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may help to suppress the dehydrohalogenation byproduct.

-

Choice of Alkylating Agent: While not always feasible, using a dihaloalkane that is less prone to elimination can be beneficial.

-

Catalyst Choice: The structure of the phase-transfer catalyst can influence the selectivity of the reaction. Screening different quaternary ammonium salts or phosphonium salts may be necessary.

-

Route 3: Hydrolysis of the Ester Precursor

The final step in many synthetic sequences is the hydrolysis of the ethyl or methyl ester of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs):

Q5: After hydrolysis of my ethyl 2,2-dimethyl-1-phenylcyclopropanecarboxylate, I still see a significant amount of starting material in my NMR spectrum, even after prolonged reaction times. How can I drive the reaction to completion?

A5: Incomplete hydrolysis of sterically hindered esters like your target molecule is a common issue.

-

Causality: The ester group is attached to a sterically demanding cyclopropane ring, which can hinder the approach of the hydroxide ion (in saponification) or water (in acid-catalyzed hydrolysis).

-

Troubleshooting Protocol:

-

Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the steric hindrance.

-

Use a Co-solvent: In the case of saponification with aqueous NaOH, the ester may have poor solubility. Adding a water-miscible co-solvent like ethanol, methanol, or THF can improve solubility and increase the reaction rate.

-

Increase Reagent Concentration: Using a higher concentration of NaOH or a stronger acid can accelerate the hydrolysis.

-

Longer Reaction Times: These reactions can be slow. Monitor the reaction by TLC or GC to ensure it has gone to completion.

-

Alternative Hydrolysis Conditions: Consider using alternative methods such as lipase-catalyzed hydrolysis, which can be highly efficient for certain esters.[2]

-

Summary of Common Byproducts and Mitigation Strategies

| Byproduct | Synthetic Route | Plausible Cause | Troubleshooting & Mitigation |

| Diethyl maleate/fumarate | Rh-catalyzed cyclopropanation | High local concentration of diazo compound leading to carbene dimerization. | Slow addition of ethyl diazoacetate using a syringe pump; maintain low reaction temperature. |

| Polymeric materials | Simmons-Smith reaction | Inactive zinc-copper couple; presence of moisture. | Use freshly activated zinc-copper couple; maintain strict anhydrous conditions. |

| Chlorinated ring-opened product | Any route with acidic workup/conditions | Presence of Lewis acids (e.g., ZnI₂, SnCl₄) and a chloride source. | Use neutral or mildly basic workup; add a Lewis acid scavenger like pyridine. |

| Vinyl bromide | Phase-Transfer Catalysis | Dehydrohalogenation of the dihaloalkane by the strong base. | Optimize base strength and concentration; control reaction temperature. |

| Unreacted ester | Hydrolysis of ester precursor | Steric hindrance around the ester functionality. | Increase reaction temperature; use a co-solvent to improve solubility; increase reagent concentration. |

Conclusion

The successful synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid hinges on a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing appropriate purification strategies, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a foundation for addressing the most common challenges, but as with any chemical synthesis, meticulous experimental technique and careful monitoring are paramount to success.

References

-

Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

Merzhanova, G., et al. (2022). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 27(11), 3529. [Link]

-

ResearchGate. Enantioselective Synthesis of S -(+)-2,2-Dimethylcyclopropanecarboxylic Acid from Ethyl-2,2-dimethylcyclopropanecarboxylate Catalyzed by Lipase Novozyme 435. [Link]

-

Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(4), 1159-1163. [Link]

-

Charette, A. B., et al. (2007). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 129(46), 14128-14129. [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

-

ResearchGate. Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link]

-

ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. [Link]

-

Kyoto University Research Information Repository. Studies on the Simmons-Smith Reaction. [Link]

-

Fandrick, D. R., et al. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(31), 7833-7836. [Link]

-

Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

-

PBworks. Organic / Simmons-Smith Reaction - Furman Chemistry 120. [Link]

-

MDPI. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. [Link]

-

PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]

-

NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

YouTube. Acid Catalyzed Epoxide Openings - How do I know which product forms?. [Link]

-

Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed (video). [Link]

-

OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

Sources

Technical Support Center: Catalyst Optimization for 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing catalyst loading in this critical cyclopropanation reaction. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible process.

The synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, a key intermediate for various pharmaceutical compounds, is typically achieved via the metal-catalyzed reaction of styrene with a diazo-reagent, such as ethyl 2-diazo-2-methylpropanoate, followed by hydrolysis. The efficiency of the core cyclopropanation step hinges on the performance of the catalyst, with rhodium and copper complexes being the most common choices.[1][2] Optimizing the catalyst loading is a critical parameter that balances reaction rate, yield, and the suppression of side reactions.

This document provides a structured approach to troubleshooting common issues related to catalyst loading and overall reaction performance.

Troubleshooting Guide: Catalyst Performance & Optimization

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Q1: My reaction shows low or no conversion of the starting materials (styrene). What are the primary causes related to the catalyst?

A1: Low or no conversion is a common issue often pointing to problems with the catalytic cycle. The root cause can typically be traced to either the catalyst's activity or the reaction conditions.

Probable Causes & Solutions:

-

Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active catalyst to turn over the reactants effectively. While it may seem obvious, it's the first variable to check.

-

Solution: Perform a systematic catalyst loading screen. Start with a baseline concentration (e.g., 0.5 mol%) and incrementally increase it in subsequent small-scale reactions (e.g., to 1.0 mol%, 1.5 mol%, 2.0 mol%). Monitor the conversion at each level to find the point of diminishing returns.

-

-

Catalyst Deactivation: The catalyst may be inactive from the start or may be deactivating prematurely.

-

Cause (A) - Impure Reagents: Solvents, styrene, or the diazo compound may contain impurities (e.g., water, peroxides, or other coordinating species) that poison the catalyst.

-

Solution: Ensure all reagents and solvents are rigorously purified and dried before use. Use freshly distilled styrene and high-purity, freshly prepared or properly stored diazo compounds.

-

Cause (B) - Atmospheric Contamination: Some catalysts, particularly copper(I) complexes, can be sensitive to oxygen.

-

Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use by sparging with an inert gas or using freeze-pump-thaw cycles.

-

-

Suboptimal Temperature: The reaction may not have sufficient thermal energy to proceed at a reasonable rate.

-

Solution: While many rhodium-catalyzed cyclopropanations proceed readily at room temperature, some systems require gentle heating.[3] Try increasing the reaction temperature in 10 °C increments (e.g., from 25 °C to 40 °C). Be cautious, as excessive heat can promote side reactions.

-

Below is a logical workflow for troubleshooting low conversion issues.

Caption: Troubleshooting workflow for low reaction conversion.